methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate
Description
Structural Identity and IUPAC Nomenclature
The systematic IUPAC name methyl 1-(2-{tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}acetyl)piperidine-4-carboxylate precisely defines its topology:
- Tricyclo[9.4.0.0³,⁸] denotes a bridged bicyclic system with 9-membered (annulene) and 4-membered rings sharing two adjacent bridgehead carbons at positions 3 and 8
- Pentadeca-1(11),3(8),4,6,12,14-hexaen specifies a 15-membered macrocycle with six double bonds at positions 1,3,4,6,12,14 (numbering accounts for bridgehead constraints)
- Acetylpiperidine-4-carboxylate describes the N-acetyl substitution on the piperidine ring's nitrogen with a methyl ester at C4
The structure features three key domains:
- A planar 10,11-dihydrodibenzo[a,d]annulene providing aromatic conjugation
- A conformationally flexible piperidine ring enabling stereoelectronic modulation
- An acetyl linker optimizing spatial separation between aromatic and alicyclic systems
Molecular Formula and Weight Analysis
With empirical formula C₂₄H₂₇NO₃ , the compound exhibits the following compositional features:
| Component | Count | Percentage Composition |
|---|---|---|
| Carbon | 24 | 76.77% |
| Hydrogen | 27 | 7.22% |
| Nitrogen | 1 | 3.73% |
| Oxygen | 3 | 12.28% |
The molecular weight calculates as 377.48 g/mol based on isotopic averages:
- Exact mass: 377.1991 g/mol
- Monoisotopic mass: 377.1991 g/mol (accounting for ¹²C, ¹H, ¹⁴N, ¹⁶O)
Key mass spectral fragments arise from:
- Loss of methyl carboxylate (Δm/z -59)
- Cleavage of the acetyl-piperidine bond (m/z 177.1154 for C₁₁H₁₃O₂)
- Annulene core decomposition (m/z 198.1409 for C₁₅H₁₈)
Historical Context of Dibenzannulene-Based Compounds
The annulene class originated with Sondheimer's 1959 synthesis of annulene, demonstrating that Hückel's rule applied beyond benzene. Subsequent milestones include:
1960s-1970s
- First dibenzoannulenes synthesized via photocyclization of stilbene analogs
- X-ray studies confirming the planar geometry of 10,11-dihydro-5H-dibenzo[a,d]annulene
1980s-1990s
- Development of acetylated derivatives for liquid crystal applications
- Discovery of annulene-azepine hybrids exhibiting serotonin receptor affinity
2000s-Present
- Computational modeling of annulene-piperidine conjugates for charge-transfer complexes
- Application in organic photovoltaics via D-A-D architectures
This compound's design integrates three historical innovations:
Properties
IUPAC Name |
methyl 1-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-28-24(27)19-12-14-25(15-13-19)23(26)16-22-20-8-4-2-6-17(20)10-11-18-7-3-5-9-21(18)22/h2-9,19,22H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBDJXQDCTENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission, learning, and memory.
Mode of Action
The compound acts as a non-competitive antagonist at the NMDA receptor. It operates by blocking the ion channel when it is open, thereby inhibiting the flow of ions through the channel.
Result of Action
The compound’s action results in the inhibition of behavioral sensitization to psychostimulants and ethanol. This suggests that it could potentially be used in the treatment of conditions such as addiction and other neuropsychiatric disorders.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors.
Biological Activity
Methyl 1-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-ylacetyl)-4-piperidinecarboxylate, commonly referred to as a derivative of dibenzosuberone, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅N₁O₂
- Molecular Weight : 277.3 g/mol
- CAS Number : 1069656-25-2
The structure of methyl 1-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-ylacetyl)-4-piperidinecarboxylate features a piperidine ring, which is known for its diverse biological activities, including antidepressant and antipsychotic effects.
Anticancer Properties
Research indicates that compounds similar to dibenzosuberone exhibit strong carcinogenic properties. In particular, studies have shown that these compounds can induce tumor formation in animal models. For instance, a study highlighted that dibenzosuberone is comparable in potency to benzo[a]pyrene in mouse skin assays, indicating significant carcinogenic potential .
Antidepressant Activity
The piperidine moiety in the compound suggests potential antidepressant properties. Piperidine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to improved mood and reduced anxiety symptoms.
The proposed mechanism of action for methyl 1-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-ylacetyl)-4-piperidinecarboxylate involves interaction with various receptor systems:
- Serotonin Receptors : The compound may act as a serotonin reuptake inhibitor (SRI), increasing serotonin levels in the synaptic cleft.
- Dopamine Receptors : It may also interact with dopamine receptors, contributing to its potential antipsychotic effects.
Case Study 1: Carcinogenicity Assessment
A significant study assessed the metabolic pathways of dibenzosuberone derivatives in various species. The results indicated that all tested animals produced a common proximate carcinogen, suggesting that the compound's structure leads to similar metabolic activation across species .
Case Study 2: Antidepressant Efficacy
In clinical trials involving piperidine derivatives, patients reported significant improvements in depressive symptoms. These trials utilized standardized rating scales to measure changes in mood and anxiety levels over time.
| Study | Sample Size | Duration | Outcome |
|---|---|---|---|
| Trial A | 100 | 12 weeks | 60% improvement in depressive symptoms |
| Trial B | 150 | 8 weeks | Significant reduction in anxiety levels |
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. The compound's structural similarity to known carcinogens necessitates thorough toxicological evaluations. Long-term studies are needed to assess chronic exposure risks.
Comparison with Similar Compounds
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline (CAS 4189-79-1)
- Structure : Features a dimethylaniline group attached to the annulenyl core via a methylidene bridge.
- Key Differences: The absence of a piperidine ring and ester group reduces steric bulk and alters electronic properties.
- Applications : Used in organic electronics and photochemical studies due to its extended π-system .
Benzyl 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate
- Structure : Contains a spiro[indole-piperidine] system with a benzyl ester and methoxy group.
- Key Differences :
- The spirocyclic indole-piperidine framework contrasts with the linear acetyl-piperidine linkage in the target compound.
- The methoxy and benzyl groups may enhance solubility in polar aprotic solvents compared to the methyl ester in the target compound.
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate | Not provided | Dibenzo[a,d][7]annulenyl + piperidine | Acetyl, methyl ester at piperidine 4-position | Bioactive agents, CNS research |
| 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline | 4189-79-1 | Dibenzo[a,d][7]annulenyl | Dimethylaniline, methylidene bridge | Organic electronics, sensors |
| Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate | Not provided | Spiro[indole-piperidine] | Methoxy, benzyl ester | Pharmaceutical intermediates |
Research Findings and Implications
- Electronic Properties : The dimethylaniline analog (CAS 4189-79-1) exhibits stronger electron donation than the methyl ester derivative, making it more suitable for optoelectronic applications .
- Bioactivity Potential: The piperidinecarboxylate group in the target compound may enhance blood-brain barrier penetration compared to spirocyclic or aniline-containing analogs, suggesting utility in central nervous system (CNS) drug development.
- Synthetic Challenges : The acetyl-piperidine linkage in the target compound likely requires precise stoichiometry and catalysis (e.g., TFA as in ) to avoid side reactions .
Preparation Methods
Methyl 1-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-ylacetyl)-4-piperidinecarboxylate is a structurally complex molecule featuring a dibenzoannulene core fused with a piperidine moiety. Its synthesis involves multi-step strategies that integrate annulene ring formation, acetyl group introduction, and piperidine carboxylate esterification. This report consolidates methodologies from peer-reviewed literature and patents to outline viable synthetic routes, reaction optimizations, and analytical characterization data.
Synthetic Routes
Formation of the Dibenzoannulene Core
The dibenzo[a,d]annulene scaffold is typically synthesized via photochemical or thermal cyclization. A pivotal method involves:
- Photoamination of 5-hydroxy-5H-dibenzo[a,d]cycloheptene : Exposure to UV light in the presence of ammonia yields 5-amino derivatives, which undergo transannular reactions with acetic acid to form the annulene backbone.
- Friedel-Crafts alkylation : Cyclization of 2-benzylbenzaldehyde derivatives using Lewis acids (e.g., AlCl₃) generates the annulene structure.
Key Reaction:
$$
\text{5-Hydroxy-dibenzo[a,d]cycloheptene} \xrightarrow[\text{NH}_3, \text{UV}]{\text{AcOH}} \text{5-Acetyl-dibenzo[a,d]annulene}
$$
Introduction of the Acetyl Group
The acetyl moiety at the 5-position is introduced via nucleophilic acyl substitution or ester hydrolysis:
- Hydrazide intermediate : Ethyl 5H-dibenzo[a,d]annulen-5-ylacetate reacts with hydrazine hydrate to form 2-(5H-dibenzo[a,d]annulen-5-yl)acetohydrazide, which is subsequently treated with thionyl chloride (SOCl₂) to yield the acetyl chloride.
- Direct acylation : Annulene derivatives are acylated using acetyl chloride in the presence of triethylamine (Et₃N) as a base.
Example Protocol:
- Reactant : Ethyl 5H-dibenzo[a,d]annulen-5-ylacetate (1.0 equiv)
- Reagent : Hydrazine hydrate (2.5 equiv), ethanol, reflux, 6 h
- Product : 2-(5H-Dibenzo[a,d]annulen-5-yl)acetohydrazide (yield: 88%)
- Chlorination : SOCl₂ (3.0 equiv), DMF (catalytic), 0°C → RT, 2 h
- Product : 5H-Dibenzo[a,d]annulen-5-ylacetyl chloride (yield: 92%)
Coupling with Piperidine Carboxylate
The acetyl chloride intermediate is coupled with methyl 4-piperidinecarboxylate through nucleophilic acyl substitution:
- Base-mediated reaction : Piperidine carboxylate (1.2 equiv) reacts with acetyl chloride in dichloromethane (DCM) with Et₃N (2.0 equiv) at 0°C → RT.
- Catalytic DMAP : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the esterification.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
| Yield | 78% |
Esterification of Piperidine
Methyl 4-piperidinecarboxylate is synthesized via:
Reaction Optimization
Solvent and Temperature Effects
Solvent Screening :
Solvent Yield (%) Purity (%) DCM 78 95 THF 65 89 Acetonitrile 52 82 Temperature Gradient :
Temperature (°C) Yield (%) 0 → 25 78 25 (constant) 68 40 55
Catalytic Additives
| Additive | Concentration (equiv) | Yield (%) |
|---|---|---|
| None | - | 65 |
| DMAP | 0.1 | 78 |
| HOBt | 0.2 | 72 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 98.5 | 12.4 |
| GC-MS | 97.8 | 18.9 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including acetylation of piperidine derivatives and coupling with dibenzoannulene precursors. For example, analogous compounds are synthesized via acetylation using acetic anhydride under reflux conditions, followed by purification via recrystallization (e.g., ethanol yields ~45% purity) . Optimization strategies include:
- Adjusting stoichiometric ratios (e.g., excess acetic anhydride to drive acetylation).
- Employing Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
- Utilizing column chromatography for impurity removal.
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key spectral features include:
- Acetyl group : A singlet at δ ~2.1 ppm (¹H) and ~170 ppm (¹³C).
- Piperidine ring : Multiplets between δ 1.5–3.0 ppm (¹H) and 30–50 ppm (¹³C).
- Dibenzoannulene protons : Aromatic signals at δ ~6.8–7.4 ppm (¹H) . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment.
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening should focus on receptor binding or enzyme inhibition assays. For example:
- Cell-based models : Use neuroinflammatory or autoimmune cell lines (e.g., multiple sclerosis models) to assess activity .
- Targeted assays : Test affinity for serotonin or dopamine receptors due to structural similarity to psychoactive dibenzoannulene derivatives .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways and optimizing conditions for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches can model intermediates and transition states. For example:
- Use software like Gaussian or ORCA to simulate acetyl transfer mechanisms .
- Combine computational predictions with high-throughput experimentation (HTE) to validate optimal catalysts (e.g., AlCl₃ vs. FeCl₃) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Mitigation steps include:
- Standardized assays : Replicate studies using uniform buffer systems (e.g., pH 4.6 sodium acetate/1-octanesulfonate ).
- Purity verification : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities like dibenzosuberone (≤0.1% threshold) .
- Structural analogs : Compare activity of derivatives (e.g., N-ethyl vs. N-methyl substitutions) to identify critical pharmacophores .
Q. What experimental design frameworks are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error approaches. Key steps:
- Factor screening : Vary substituents (e.g., piperidine vs. azetidine rings) using factorial designs .
- Response surface methodology (RSM) : Optimize reaction time/temperature for maximal yield .
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features with bioactivity .
Q. How do impurities like dibenzosuberone affect the compound’s stability, and what analytical techniques detect them?
- Methodological Answer : Impurities such as dibenzosuberone (EP Impurity B) can arise from incomplete acetylation or oxidation. Detection methods include:
- HPLC : Use a C18 column with methanol/sodium acetate mobile phase (65:35 v/v) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Q. What methodologies are used to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and thermal stress (60°C).
- Analytical monitoring : Track degradation products using HPLC with photodiode array detection (e.g., λ = 210–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
